

Comparative study of the odor profiles of 3,5-Dimethylcyclohexanone isomers

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Compound of Interest

Compound Name: 3,5-Dimethylcyclohexanone

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A Comparative Olfactory Study of 3,5-Dimethylcyclohexanone Isomers

This guide presents a comparative analysis of the odor profiles of the cis and trans isomers of **3,5-Dimethylcyclohexanone**. The distinct stereochemistry of these isomers results in notable differences in their olfactory properties, which are critical for applications in the fragrance, flavor, and chemical industries. This document provides a summary of their known odor characteristics, alongside a detailed experimental protocol for sensory analysis, to aid researchers and professionals in the fields of chemistry and sensory science.

Introduction

3,5-Dimethylcyclohexanone is a cyclic ketone that exists as cis and trans stereoisomers. The spatial arrangement of the two methyl groups relative to the cyclohexanone ring significantly influences the molecule's interaction with olfactory receptors, leading to distinct odor perceptions. Understanding these differences is essential for the targeted synthesis and application of these compounds in commercial products. While qualitative odor descriptions for some isomers are available in the literature, quantitative data remains limited. This guide aims to consolidate the existing knowledge and provide a standardized methodology for further investigation.

Odor Profile Comparison

The odor profiles of the trans-isomers of **3,5-Dimethylcyclohexanone** have been characterized, revealing distinct scent characteristics for each enantiomer. Information on the specific odor of the cis-isomer, however, is less defined in the current literature.

Isomer	Configuration	Odor Description
trans-3,5-Dimethylcyclohexanone	(-)-(3R,5R)	Minty, resembling isopulegone. [1]
trans-3,5-Dimethylcyclohexanone	(+)-(3S,5S)	Fruity, ester-like. [1]
cis-3,5-Dimethylcyclohexanone	Racemic mixture	Characteristic odor (unspecified). [2]

Table 1: Summary of Odor Profiles for **3,5-Dimethylcyclohexanone** Isomers

Experimental Protocol: Sensory Analysis via Gas Chromatography-Olfactometry (GC-O)

To quantitatively and qualitatively assess the odor profiles of the **3,5-Dimethylcyclohexanone** isomers, a detailed sensory analysis using Gas Chromatography-Olfactometry (GC-O) is recommended. This technique separates the volatile compounds and allows for their detection by both a chemical detector and the human nose.

Objective: To determine and compare the odor descriptors, intensity, and detection thresholds of cis- and trans-**3,5-Dimethylcyclohexanone** isomers.

Materials and Apparatus:

- Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
- Olfactory detection port (ODP)
- Chiral capillary column (e.g., Supelco BETA DEX™ 225 or similar)
- High-purity helium as carrier gas

- Samples of purified cis- and trans-**3,5-Dimethylcyclohexanone** isomers
- Odor-free solvent (e.g., diethyl ether or ethanol) for dilution
- A panel of trained sensory assessors (typically 8-12 members)
- A set of standard odor reference compounds for panel training

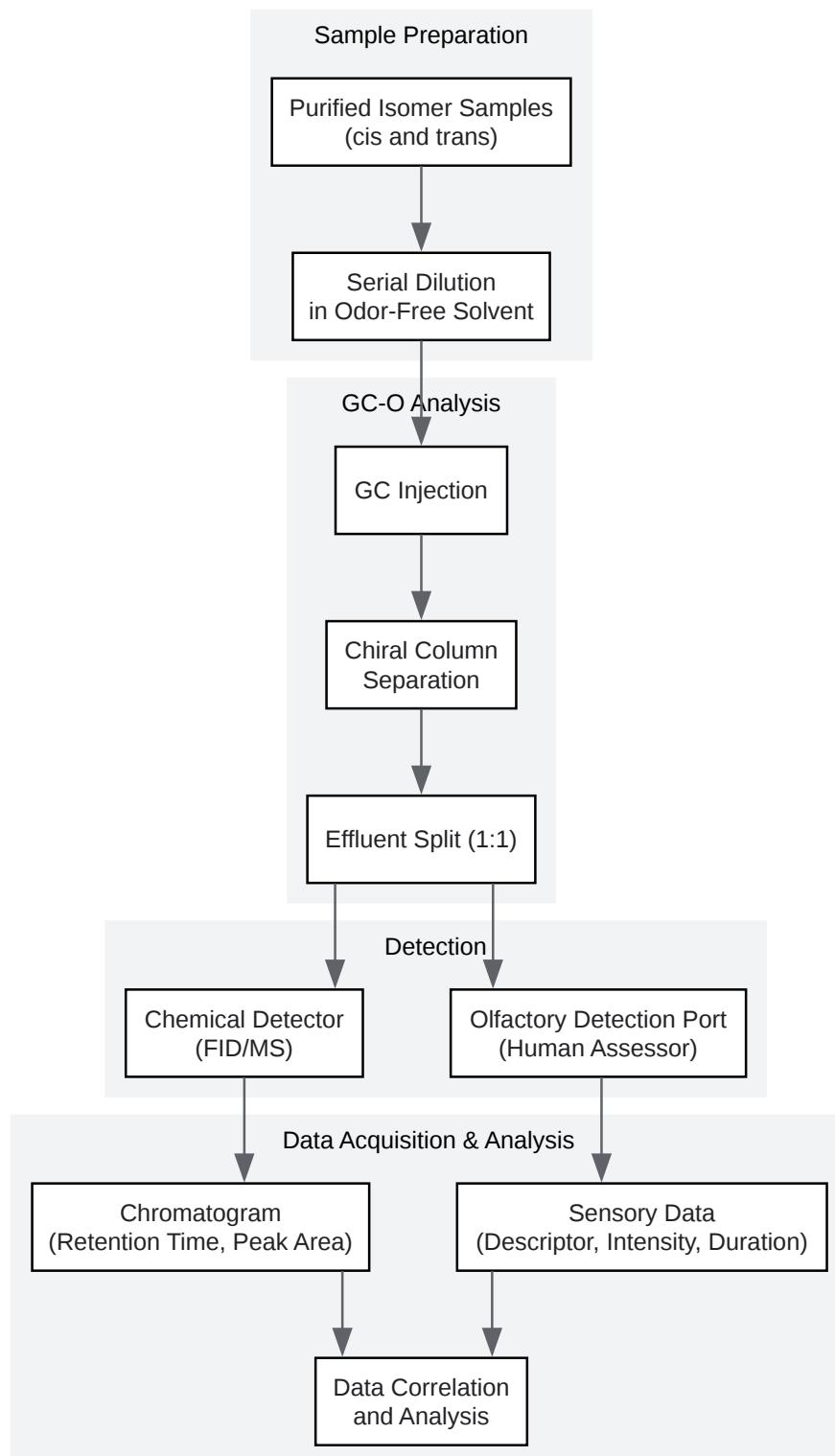
Methodology:

- Panel Training and Selection:
 - Assessors should be screened for their ability to detect and describe a range of standard odor compounds.
 - Training should involve familiarization with the GC-O setup, the rating scale for intensity, and a consensus vocabulary for odor description.
- Sample Preparation:
 - Prepare stock solutions of each purified isomer in the chosen solvent at a concentration of 1000 µg/mL.
 - Create a series of dilutions from the stock solution to determine the odor detection threshold.
- GC-O Analysis:
 - Instrumentation Setup:
 - Injector Temperature: 250°C
 - Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 220°C at a rate of 5°C/minute, and hold for 5 minutes.
 - Carrier Gas Flow: 1.5 mL/minute.
 - The column effluent is split 1:1 between the FID/MS and the ODP.

- Olfactory Assessment:
 - Each panelist sniffs the effluent from the ODP and records the time, duration, intensity, and description of any detected odor.
 - Intensity can be rated on a standardized scale (e.g., a 7-point scale from 0 = no odor to 3 = very strong).[3]
- Data Analysis:
 - The retention time of each odor event is correlated with the corresponding peak from the FID/MS to identify the responsible isomer.
 - Odor activity values (OAVs) can be calculated by dividing the concentration of each isomer by its determined odor threshold.
 - The frequency of detection for each odor descriptor is compiled across all panelists.

Experimental Workflow Diagram

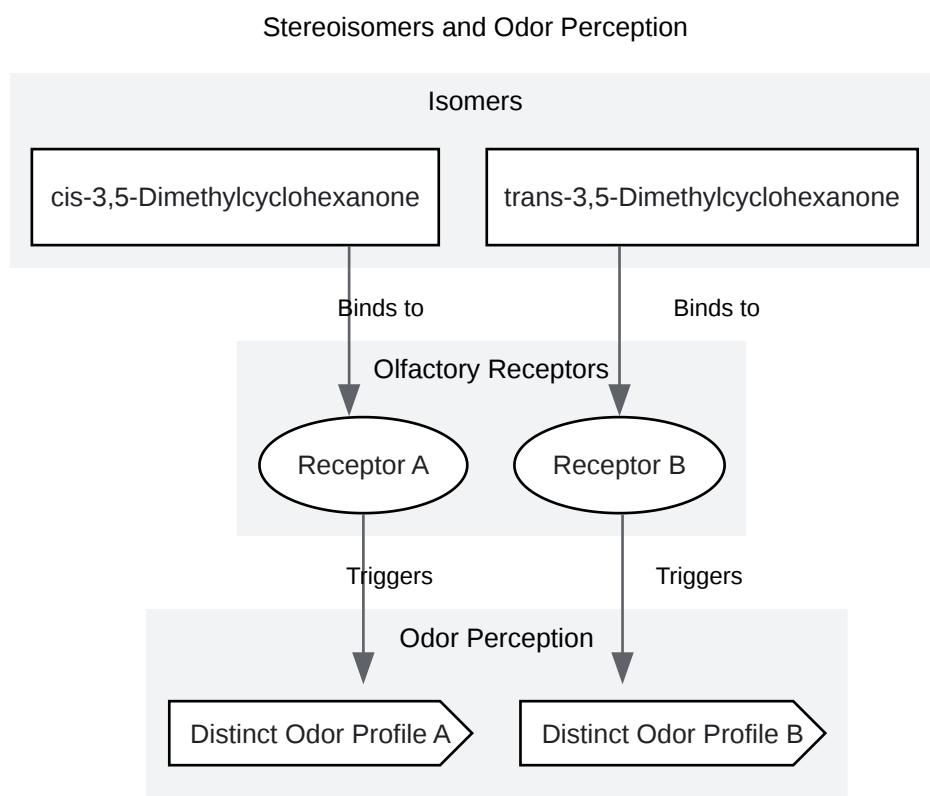
GC-O Experimental Workflow

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Caption: Workflow for the sensory analysis of **3,5-Dimethylcyclohexanone** isomers using GC-O.

Logical Relationship of Sensory Perception

The perception of different odors from stereoisomers is a well-documented phenomenon rooted in the principles of molecular recognition at olfactory receptor sites.



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Caption: The differential binding of stereoisomers to olfactory receptors leads to distinct odor perceptions.

Conclusion

The stereoisomers of **3,5-Dimethylcyclohexanone** exhibit distinct odor profiles, with the trans-enantiomers being described as minty and fruity/ester-like, respectively. The odor of the cis-isomer requires further specific characterization. The provided GC-O protocol offers a robust framework for a comprehensive comparative study to elucidate the qualitative and quantitative

olfactory differences between all isomers. Such data is invaluable for the precise application of these compounds in the development of new fragrances and flavors. Further research is encouraged to establish the odor detection thresholds and detailed descriptive profiles for all stereoisomers of **3,5-Dimethylcyclohexanone**.

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